molecular formula C14H7F2N5S B11048861 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048861
M. Wt: 315.30 g/mol
InChI Key: YGLCCCUMNNRYSB-UHFFFAOYSA-N
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Description

6-(2,5-Difluorophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-difluorophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide or other sulfur-containing reagents.

    Coupling Reactions: The difluorophenyl and pyridyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of 6-(2,5-difluorophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridyl rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents (dichloromethane, toluene).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with new functional groups replacing original ones.

Scientific Research Applications

6-(2,5-Difluorophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(2,5-difluorophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-Difluorophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,5-Dichlorophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,5-Dimethylphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

6-(2,5-Difluorophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with other substituents, such as dichlorophenyl or dimethylphenyl groups, affecting its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H7F2N5S

Molecular Weight

315.30 g/mol

IUPAC Name

6-(2,5-difluorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7F2N5S/c15-9-1-2-11(16)10(7-9)13-20-21-12(18-19-14(21)22-13)8-3-5-17-6-4-8/h1-7H

InChI Key

YGLCCCUMNNRYSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F

Origin of Product

United States

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